- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,

Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

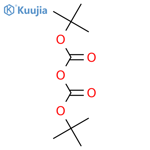

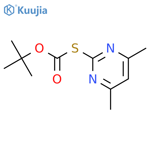

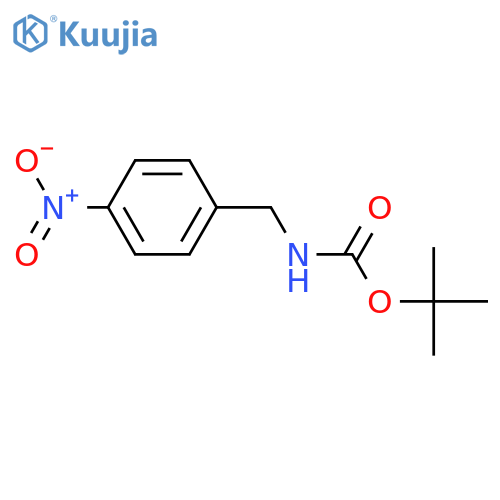

94838-58-1 structure

Nom du produit:tert-Butyl 4-nitrobenzylcarbamate

Numéro CAS:94838-58-1

Le MF:C12H16N2O4

Mégawatts:252.266443252563

MDL:MFCD09038178

CID:798914

PubChem ID:10610803

tert-Butyl 4-nitrobenzylcarbamate Propriétés chimiques et physiques

Nom et identifiant

-

- tert-Butyl 4-nitrobenzylcarbamate

- TERT-BUTYL (4-NITROBENZYL)CARBAMATE

- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester

- tert-butyl N-[(4-nitrophenyl)methyl]carbamate

- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)

- (4-Nitrobenzyl)carbamic acid tert-butyl ester

- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene

- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene

- tert-Butyl N-(4-nitrobenzyl)carbamate

- tert-butyl 4-nitrobenylcarbamate

- DB-266774

- F31260

- NXHDMOGWVRMCTL-UHFFFAOYSA-N

- AC-29657

- SY032055

- N-Boc-4-nitrobenzylamine

- EN300-141790

- TERT-BUTYL(4-NITROBENZYL)CARBAMATE

- DS-5967

- AB49516

- 4(t-butyloxycarbonylaminomethyl)nitrobenzene

- 94838-58-1

- tert-Butyl4-nitrobenzylcarbamate

- (4-nitrobenzyl)carbamic acid t-butyl ester

- MFCD09038178

- (4-Nitro-benzyl)-carbamic acid tert-butyl ester

- CS-0154393

- (4-Nitrobenzyl)carbamic acid-tert-butyl ester

- p-BocNHCH2C6H4NO2

- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine

- DTXSID20442509

- SCHEMBL372131

- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine

- AKOS013101184

- t-Butyl 4-nitrobenzylcarbamate

-

- MDL: MFCD09038178

- Piscine à noyau: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)

- La clé Inchi: NXHDMOGWVRMCTL-UHFFFAOYSA-N

- Sourire: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C

Propriétés calculées

- Qualité précise: 252.11100

- Masse isotopique unique: 252.11100700g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 1

- Nombre de récepteurs de liaison hydrogène: 3

- Comptage des atomes lourds: 18

- Nombre de liaisons rotatives: 6

- Complexité: 298

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 84.2Ų

- Le xlogp3: 2.3

Propriétés expérimentales

- Point d'ébullition: 408.8°C at 760 mmHg

- Le PSA: 84.15000

- Le LogP: 3.53360

tert-Butyl 4-nitrobenzylcarbamate Informations de sécurité

- Description des dangers: H302-H315-H319-H335

tert-Butyl 4-nitrobenzylcarbamate Données douanières

- Code HS:2924299090

- Données douanières:

Code douanier chinois:

2924299090Résumé:

2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

Éléments de déclaration:

Nom du produit, contenu des ingrédients, utilisation, emballage

Résumé:

2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%

tert-Butyl 4-nitrobenzylcarbamate PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-141790-0.05g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 0.05g |

$47.0 | 2023-05-24 | |

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | ≥95% | 1g |

¥750.0 | 2023-09-15 | |

| Enamine | EN300-141790-1.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 1g |

$205.0 | 2023-05-24 | |

| Enamine | EN300-141790-5.0g |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95% | 5g |

$554.0 | 2023-05-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 95+% | 50mg |

138CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D913446-5g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 5g |

$280 | 2023-09-03 | |

| eNovation Chemicals LLC | D913446-25g |

N-Boc-4-nitrobenzylamine |

94838-58-1 | 95% | 25g |

$860 | 2023-09-03 | |

| Enamine | EN300-141790-500mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 500mg |

$160.0 | 2023-09-30 | |

| Enamine | EN300-141790-100mg |

tert-butyl N-[(4-nitrophenyl)methyl]carbamate |

94838-58-1 | 95.0% | 100mg |

$71.0 | 2023-09-30 | |

| A2B Chem LLC | AC89483-1g |

tert-Butyl 4-nitrobenzylcarbamate |

94838-58-1 | 98% | 1g |

$35.00 | 2024-07-18 |

tert-Butyl 4-nitrobenzylcarbamate Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt

1.2 3 h, rt

1.2 3 h, rt

Référence

- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane

Référence

- Novel lipoic acid analogues that inhibit nitric oxide synthase, Bioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442

Synthetic Routes 4

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt

Référence

- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,

Synthetic Routes 5

Conditions de réaction

1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt

Référence

- Chemoselective conversion of azides to t-butyl carbamates and amines, Tetrahedron Letters, 2002, 43(48), 8735-8739

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt

Référence

- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt

Référence

- Oxidative Approach Enables Efficient Access to Cyclic Azobenzenes, Journal of the American Chemical Society, 2019, 141(43), 17295-17304

Synthetic Routes 8

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt

Référence

- Azobenzene-based chloride transporters with light-controllable activities, Chemical Communications (Cambridge, 2014, 50(97), 15305-15308

Synthetic Routes 9

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt

Référence

- Photoresponsive Supramolecular Architectures Based on Polypeptide Hybrids, Macromolecules (Washington, 2014, 47(21), 7272-7283

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C

Référence

- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl Halides, Organic Letters, 2011, 13(15), 3956-3959

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt

1.2 Solvents: Water ; rt

1.2 Solvents: Water ; rt

Référence

- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected Aminomethyltrifluoroborates, Organic Letters, 2013, 15(10), 2534-2537

Synthetic Routes 12

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux

Référence

- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,

Synthetic Routes 13

Conditions de réaction

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C

1.2 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Ammonium chloride Solvents: Water

Référence

- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,

Synthetic Routes 14

Conditions de réaction

1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt

Référence

- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,

Synthetic Routes 15

Conditions de réaction

1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane

Référence

- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effects, Bioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393

Synthetic Routes 16

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C

Référence

- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitors, European Journal of Medicinal Chemistry, 2014, 80, 101-111

Synthetic Routes 17

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water

Référence

- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylamines, Chemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9

Synthetic Routes 18

Conditions de réaction

1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt

Référence

- A facile synthesis of primary and secondary amines, Polish Journal of Chemistry, 2004, 78(8), 1067-1072

Synthetic Routes 19

Conditions de réaction

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C

Référence

- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthase, Bioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206

Synthetic Routes 20

Conditions de réaction

1.1 Solvents: Ethyl acetate ; 1 h, rt

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C

Référence

- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA Receptor, Journal of Medicinal Chemistry, 2003, 46(5), 691-701

tert-Butyl 4-nitrobenzylcarbamate Raw materials

- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione

- 4-Nitrobenzylamine hydrochloride

- Di-tert-butyl dicarbonate

- s-Boc-2-mercapto-4,6-dimethylpyrimidine

- 1-(azidomethyl)-4-nitrobenzene

- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide

- 1-((4-Nitrophenyl))methanamine

- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester

tert-Butyl 4-nitrobenzylcarbamate Preparation Products

tert-Butyl 4-nitrobenzylcarbamate Littérature connexe

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234

94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate) Produits connexes

- 1289008-60-1(2-fluoro-5-formyl-N-methylbenzamide)

- 483303-88-4(Benzoic acid, 4-amino-2-butoxy-5-chloro-)

- 1187929-53-8(6-nitro-2,3-dihydro-1h-indole hydrochloride)

- 1286695-54-2(1-(2-chlorophenyl)-3-5-(2,4-dimethyl-1,3-thiazol-5-yl)-1,3,4-oxadiazol-2-ylurea)

- 2171301-50-9((1r,4r)-4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-amidocyclohexane-1-carboxylic acid)

- 896331-75-2(benzyl 2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetate)

- 2549018-13-3(2-(2,4-difluorophenyl)-1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one)

- 1258650-99-5(N-3-(2-aminoethoxy)phenylacetamide hydrochloride)

- 866039-18-1(N-(4-Chlorophenyl)-N'-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno2,3-bpyridin-2-ylurea)

- 51336-97-1(2-chloro-1-(3,4-difluorophenyl)ethan-1-ol)

Fournisseurs recommandés

Xiamen PinR Bio-tech Co., Ltd.

Membre gold

Fournisseur de Chine

Lot

Nantong Boya Environmental Protection Technology Co., Ltd

Membre gold

Fournisseur de Chine

Lot

pengshengyue

Membre gold

Fournisseur de Chine

Lot

Baoji Haoxiang Bio-technology Co.Ltd

Membre gold

Fournisseur de Chine

Lot

PRIBOLAB PTE.LTD

Membre gold

Fournisseur de Chine

Réactif